Cyclohexyltriethoxysilane

概述

描述

Prednisolone sodium metazoate is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. It is used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers. This compound is known for its ability to decrease the number of circulating lymphocytes and induce cell differentiation, providing both topical and systemic anti-inflammatory effects .

准备方法

合成路线和反应条件

泼尼松龙钠盐甲磺酸酯可以通过一系列化学反应合成,这些反应涉及修饰泼尼松龙。合成通常包括将泼尼松龙与甲磺酸酯化,然后将其转化为钠盐形式。 反应条件通常包括使用有机溶剂和催化剂以促进酯化过程 .

工业生产方法

在工业环境中,泼尼松龙钠盐甲磺酸酯的生产涉及使用自动化反应器进行大规模化学合成。该过程包括精确控制反应条件,例如温度、压力和pH值,以确保最终产品的产量高且纯度高。 然后通过结晶和过滤技术纯化该化合物 .

化学反应分析

反应类型

泼尼松龙钠盐甲磺酸酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的代谢产物。

还原: 还原反应可以修饰分子上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应.

形成的主要产物

科学研究应用

泼尼松龙钠盐甲磺酸酯具有广泛的科学研究应用:

化学: 用作研究糖皮质激素化学和反应的模型化合物。

生物学: 用于研究细胞分化和免疫反应调节。

医学: 研究其治疗炎症和自身免疫性疾病以及某些癌症的治疗效果。

作用机制

泼尼松龙钠盐甲磺酸酯的作用机制涉及与糖皮质激素受体结合,从而导致基因表达发生变化。这种结合减少了毛细血管的血管舒张和通透性,并减少了白细胞向炎症部位迁移。 该化合物通过多种下游途径发挥其作用,包括抑制促炎细胞因子和诱导抗炎蛋白 .

相似化合物的比较

类似化合物

泼尼松龙: 一种与泼尼松龙钠盐甲磺酸酯相似的糖皮质激素,但没有甲磺酸酯修饰。

泼尼松: 一种在肝脏中转化为泼尼松龙的前药。

地塞米松: 一种更有效的糖皮质激素,作用时间更长

独特性

泼尼松龙钠盐甲磺酸酯的独特性在于它与甲磺酸的特定酯化反应,这增强了其溶解性和生物利用度。 这种修饰与其他糖皮质激素相比,可以更有效地递送和局部抗炎作用 .

生物活性

Cyclohexyltriethoxysilane (CHTES) is an organosilicon compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of CHTES, focusing on its interactions with biological systems, cytotoxicity, and potential therapeutic applications.

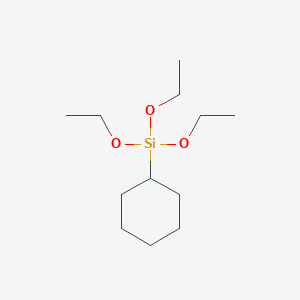

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group and three ethoxy groups attached to a silicon atom. Its general formula can be represented as . The presence of the cyclohexyl group contributes to its hydrophobic properties, while the ethoxy groups facilitate its reactivity and solubility in organic solvents.

1. Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of CHTES on various cell lines. For instance, research indicates that modifications to silica surfaces with CHTES can influence cell viability and proliferation. A study involving mesoporous silica nanoparticles modified with CHTES demonstrated a dose-dependent cytotoxicity against human cancer cell lines, suggesting that the compound may have potential as an anticancer agent .

2. Drug Delivery Systems

CHTES has been investigated for its role in drug delivery systems. Its ability to modify silica surfaces enhances the loading and release profiles of therapeutic agents. In a study on mesoporous silica, CHTES-modified surfaces exhibited improved drug release kinetics for poorly soluble drugs, indicating its utility in enhancing bioavailability .

Case Study 1: Anticancer Activity

A notable case study evaluated the effects of CHTES-modified silica nanoparticles on breast cancer cells (MCF-7). The results showed that these nanoparticles significantly inhibited cell growth compared to unmodified controls. The mechanism was attributed to increased cellular uptake facilitated by the hydrophobic nature of CHTES, which allowed better interaction with the lipid membranes of cancer cells .

Case Study 2: Biocompatibility Assessment

Another study focused on assessing the biocompatibility of CHTES-modified materials in vivo. Rats were implanted with CHTES-coated silicone devices, and histological analysis revealed minimal inflammatory response and good integration with surrounding tissues after 30 days. This suggests that CHTES may be suitable for biomedical applications where biocompatibility is crucial .

Research Findings

The biological activity of CHTES can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic cyclohexyl group enhances membrane permeability, facilitating cellular uptake.

- Surface Modification : The ethoxy groups allow for covalent bonding with various functional groups, improving drug attachment and release profiles.

- Reactive Silanol Groups : Upon hydrolysis, CHTES can generate silanol groups that may interact with biological molecules, influencing cellular responses.

属性

IUPAC Name |

cyclohexyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGKAFZFOALBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1CCCCC1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576380 | |

| Record name | Cyclohexyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18151-84-3 | |

| Record name | (Triethoxysilyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, (triethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。